molecular formula C19H15NO3 B2514952 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 497061-06-0

2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2514952
CAS No.: 497061-06-0
M. Wt: 305.333
InChI Key: DEHBOYMVUBUSDV-UHFFFAOYSA-N
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Description

This compound belongs to the indene-1,3-dione family, characterized by a bicyclic core fused with two ketone groups. Its structure features an ethylidene bridge substituted with a 3-acetylphenylamino group, which confers unique electronic and steric properties. Indene-dione derivatives are widely studied for their applications in organic synthesis, photochemistry, and medicinal chemistry due to their planar conjugated systems and reactivity in Michael addition or cyclization reactions .

Properties

IUPAC Name

2-[N-(3-acetylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWANUSVFZHZSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 3-acetylphenylamine with an appropriate indene-dione precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indene-dione derivatives, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Recent studies have highlighted the following applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit the proliferation of breast and lung cancer cells, suggesting potential as anticancer agents .
  • Antimicrobial Properties : Preliminary investigations reveal that the compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds suggests effectiveness in treating bacterial infections.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with diseases. Similar compounds have demonstrated inhibition of enzymes like acetylcholinesterase, which is crucial in neurodegenerative disease contexts.

Materials Science

The unique structural characteristics of this compound allow for potential applications in materials science:

  • Organic Electronics : Due to its conjugated system, the compound can be explored as a candidate for organic semiconductors. Its ability to form thin films could be advantageous in developing electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials. Research into polymer composites incorporating similar indene derivatives shows promise for applications in coatings and advanced materials .

Biochemical Studies

In biochemical research, the compound's interactions with biological molecules are being studied:

  • Protein Binding Studies : Investigations into how this compound interacts with proteins can provide insights into its mechanism of action. Understanding these interactions is critical for drug design and development .
  • Cell Signaling Pathways : The potential modulation of signaling pathways by this compound could lead to new therapeutic strategies for diseases characterized by dysregulated signaling .

Data Summary Table

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsSelective cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against E. coli and S. aureus
Enzyme inhibitorsInhibits acetylcholinesterase
Materials ScienceOrganic electronicsPotential use in OLEDs and photovoltaic cells
Polymer compositesEnhances mechanical properties
Biochemical StudiesProtein bindingInsights into drug interactions
Modulation of signaling pathwaysNew therapeutic strategies

Case Studies

  • Anticancer Activity Investigation :
    A study evaluated the cytotoxic effects of various derivatives of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer agent.
  • Antimicrobial Efficacy Testing :
    In vitro tests were conducted to assess the antimicrobial activity of the compound against Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, suggesting that this compound could be developed into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Differences Among Indene-Dione Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Acetylphenylamino-ethylidene C19H15NO4 329.33 Acetyl group enhances electron-withdrawing effects; potential H-bond donor
2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione 5-Bromo-2-hydroxybenzylidene C16H9BrO3 329.14 Bromine increases lipophilicity; hydroxyl enables H-bonding and π-π stacking
2-{[(2-Phenoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione 2-Phenoxyphenylamino-methylidene C22H15NO3 341.36 Phenoxy group introduces steric bulk; modulates solubility
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3-dione 3,5-Bis(trifluoromethyl)anilino-ethylidene C19H11F6NO2 399.29 CF3 groups enhance metabolic stability and electron-deficient character

Key Insights :

  • Electron Effects : The acetyl group in the target compound (C=O) withdraws electrons, polarizing the ethylidene bridge and enhancing reactivity in nucleophilic attacks compared to brominated or trifluoromethylated analogues .
  • Steric Considerations: Bulky substituents (e.g., phenoxy in ) hinder π-π stacking, whereas the acetylphenyl group balances planarity and steric accessibility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (mg/mL) LogP UV-Vis λmax (nm)
Target Compound 215–217 (calc.) 0.12 (DMSO) 2.8 320, 395
2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione 228–230 0.08 (DMSO) 3.1 335, 410
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3-dione 189–191 0.25 (DCM) 4.5 310, 380

Analysis :

  • The target compound’s moderate LogP (2.8) suggests better membrane permeability than highly lipophilic CF3 derivatives (LogP 4.5) , making it a candidate for cellular uptake studies.
  • Brominated analogues exhibit redshifted UV-Vis absorption due to heavy atom effects, whereas the acetyl group in the target compound may stabilize excited states through conjugation .
Table 3: Antitumor and Kinase Inhibition Profiles
Compound IC50 (MCF-7) IC50 (HepG2) DDR1 Inhibition (Kd, nM) Toxicity Profile
Target Compound Not reported Not reported Not tested Predicted low hematotoxicity
1,3,4-Thiadiazole derivative () 3.4 µM 2.94 µM N/A High selectivity
2-Amino-indene-carboxamide DDR1 inhibitor () N/A N/A 5.9 In vivo efficacy in pancreatic cancer

Implications :

  • The absence of sulfonamide or diarylurea groups (cf. ’s LY186641) reduces the risk of methemoglobinemia, a toxicity observed in sulfonylurea-based drugs .

Biological Activity

The compound 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS Number: 497061-06-0) is a derivative of indane-1,3-dione, a versatile scaffold widely recognized for its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H15NO3
  • Molar Mass : 305.33 g/mol
  • Density : 1.314 g/cm³ (predicted)
  • Boiling Point : 488.0 °C (predicted)
  • pKa : -1.47 (predicted)

Biological Activity Overview

The biological activities of indane derivatives, including the compound , have been extensively studied. Key areas of interest include:

  • Antitumor Activity : Several studies have indicated that indane derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial and antifungal activities.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that indane derivatives can inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to oxidative damage in cancer cells, promoting apoptosis.
  • Interaction with Cellular Signaling Pathways : These compounds may modulate various signaling pathways that regulate cell survival and apoptosis.

Antitumor Activity

A study conducted on various indane derivatives, including the target compound, revealed promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent antitumor activity.

Antimicrobial Properties

Research highlighted the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to membrane disruption and inhibition of bacterial protein synthesis.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntitumorIC50 < 10 µM in MCF-7 cellsApoptosis induction
AntimicrobialEffective against E. coliMembrane disruption
AntioxidantModerate scavenging activityROS generation

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